molecular formula C10H5BrFNO2 B1374715 (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid CAS No. 1099670-06-0

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid

Cat. No.: B1374715
CAS No.: 1099670-06-0
M. Wt: 270.05 g/mol
InChI Key: RFHPRXIRNOINHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid possesses the molecular formula C10H5BrFNO2 and a molecular weight of 270.06 grams per mole. The systematic nomenclature reflects the (E)-stereochemistry of the double bond in the propenoic acid chain, indicating the trans-configuration of substituents across the carbon-carbon double bond. The Chemical Abstracts Service has assigned this compound the registry number 1099670-06-0, providing a unique identifier for chemical databases and regulatory purposes.

The structural architecture of this molecule incorporates multiple functional groups that contribute to its distinct chemical behavior. The phenyl ring bears substitution at the 4-position with bromine and at the 2-position with fluorine, creating a specific electronic environment that influences both the reactivity and stability of the compound. The propenoic acid backbone features a cyano group at the 2-position and a carboxylic acid group, forming what is commonly referred to as a cyanoacrylic acid derivative. This arrangement of functional groups creates opportunities for various chemical transformations and interactions with biological targets.

The International Union of Pure and Applied Chemistry name for this compound is (E)-3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid, while alternative nomenclature systems may refer to it as 3-(4-bromo-2-fluorophenyl)-2-cyanoacrylic acid. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1Br)F)C=C(C#N)C(=O)O, which provides a standardized method for computational chemistry applications and database searches. The InChI key RFHPRXIRNOINHK-XVNBXDOJSA-N serves as a unique molecular identifier that facilitates precise identification across different chemical databases and software platforms.

Property Value
Molecular Formula C10H5BrFNO2
Molecular Weight 270.06 g/mol
Chemical Abstracts Service Number 1099670-06-0
InChI Key RFHPRXIRNOINHK-XVNBXDOJSA-N
Canonical SMILES C1=CC(=C(C=C1Br)F)C=C(C#N)C(=O)O

Historical Context in Cyanoacrylic Acid Research

The development of cyanoacrylic acid derivatives traces its origins to the serendipitous discovery of cyanoacrylates during World War Two research initiatives. In 1942, a team of scientists led by Harry Coover Jr. at Eastman Kodak initially encountered cyanoacrylate compounds while searching for materials suitable for clear plastic gun sights for military applications. The researchers quickly dismissed these compounds because they adhered to everything they contacted, making them unsuitable for the intended wartime application. However, this initial rejection would prove to be premature, as the unique adhesive properties would later become the foundation for significant commercial and scientific developments.

The rediscovery and recognition of cyanoacrylates' potential occurred nearly a decade later when Coover and his colleague Fred Joyner were conducting research in the early 1950s on flame-resistant polymers for jet canopies. During this work, a research student synthesized ethyl cyanoacrylate and accidentally adhered two glass prisms together while attempting to measure the compound's refractive index. This incident prompted Coover to recognize the commercial potential of cyanoacrylates, leading to patent applications in 1954 and eventual commercial availability in 1958 under the name "Eastman #910".

The industrial development of cyanoacrylic acid production methods began with research into efficient synthetic pathways that could operate at relatively low temperatures. Traditional pyrolysis methods required temperatures of 350-800 degrees Celsius, which presented significant challenges for industrial implementation due to the decomposition temperature of cyanoacrylic acid being approximately 130 degrees Celsius. Researchers developed alternative approaches involving transesterification reactions using organic acids and cation exchange resins as catalysts, allowing production at more moderate temperatures between 10-130 degrees Celsius. These methodological advances enabled the practical synthesis of various cyanoacrylic acid derivatives and expanded the scope of research into halogenated variants.

The evolution of cyanoacrylic acid chemistry has been marked by systematic investigations into the effects of various substituents on the molecular properties and applications. The introduction of halogen substituents, particularly bromine and fluorine atoms, represents a sophisticated approach to modifying the electronic properties and biological activity of these compounds. Research has demonstrated that halogenated derivatives often exhibit enhanced stability, altered reactivity patterns, and improved biological activity profiles compared to their non-halogenated counterparts.

Significance in Organic and Materials Chemistry

The significance of this compound in organic chemistry stems from its multifunctional nature and the presence of both electron-withdrawing and electron-donating substituents that create unique reactivity patterns. The cyanoacrylic acid framework serves as a versatile platform for various chemical transformations, including esterification reactions with alcohols and the formation of acid chlorides for subsequent reactions with alcohols. These synthetic pathways enable the preparation of diverse derivatives with tailored properties for specific applications.

In materials chemistry, cyanoacrylic acid derivatives have found extensive applications in the development of advanced adhesive systems and polymer materials. The presence of both cyano and carboxylic acid functional groups provides multiple sites for polymerization and crosslinking reactions. Research has shown that modifications to the traditional cyanoacrylic acid structure, including the introduction of aromatic isolation groups between the cyano and carboxylic acid moieties, can significantly impact material properties. Studies investigating charge recombination suppression in dye-sensitized solar cells have demonstrated that larger isolation groups can be beneficial for inhibiting interfacial recombination processes, with conversion efficiencies improving from 5.89% to 9.44% when appropriate structural modifications are implemented.

The dual halogenation pattern in this compound provides opportunities for selective chemical modifications and enhanced binding interactions. The presence of fluorine atoms is particularly significant in medicinal chemistry applications, as fluorine substitution often improves metabolic stability, enhances binding affinity to biological targets, and can improve selectivity profiles. The bromine substituent offers additional opportunities for further chemical elaboration through cross-coupling reactions and other organometallic transformations.

Research in dye-sensitized solar cell applications has revealed that the incorporation of cyano groups in anchoring parts of organic dyes can influence both adsorption stability and photovoltaic properties. Studies have shown that when cyano groups participate in surface binding, they can increase adsorption stability, although their impact on photovoltaic properties may vary depending on the specific binding mode. The investigation of different adsorption configurations has indicated that bidentate bridging modes often provide higher electron injection ability and larger open circuit voltage values.

Relationship to Other Halogenated Cyanoacrylic Acid Derivatives

The structural relationship between this compound and other halogenated cyanoacrylic acid derivatives provides insight into structure-activity relationships and the effects of different halogenation patterns. Comparative analysis with related compounds reveals how specific substitution patterns influence molecular properties and applications.

The compound 3-(4-Bromophenyl)-2-cyanoacrylic acid, which lacks the fluorine substituent present in the target compound, provides a direct comparison for understanding the impact of fluorine incorporation. This mono-halogenated analog has the molecular formula C10H6BrNO2 and represents a simpler halogenation pattern that allows for evaluation of the specific contributions of fluorine substitution to overall molecular behavior. The systematic comparison between these compounds can provide insights into how dual halogenation affects properties such as solubility, stability, and biological activity.

Conversely, the compound 2-cyano-3-(4-fluorophenyl)prop-2-enoic acid offers an example of fluorine-only substitution within the cyanoacrylic acid framework. With the molecular formula C10H6FNO2, this compound allows for assessment of fluorine's individual contributions without the complicating presence of bromine substitution. The structural similarity to the target compound, differing only in the absence of bromine, makes this an ideal reference compound for understanding the specific effects of bromine incorporation.

Compound Molecular Formula Halogen Pattern Molecular Weight
This compound C10H5BrFNO2 Br + F 270.06 g/mol
3-(4-Bromophenyl)-2-cyanoacrylic acid C10H6BrNO2 Br only 254.07 g/mol
2-cyano-3-(4-fluorophenyl)prop-2-enoic acid C10H6FNO2 F only 191.16 g/mol

The relationship extends to other structurally related compounds such as methyl 4-bromo-2-cyanobenzoate, which contains both bromo and cyano substituents but lacks the propenoic acid chain characteristic of cyanoacrylic acids. This compound, with molecular formula C9H6BrNO2, demonstrates how structural variations in the carbon skeleton can affect overall molecular properties while maintaining similar functional group patterns.

Research into various cyanoacrylate formulations has revealed that the length and nature of substituent chains significantly impact properties such as degradation rates, toxicity profiles, and mechanical strength. Short-chain cyanoacrylates typically exhibit rapid degradation and potential toxicity concerns, while long-chain variants demonstrate slower degradation rates and reduced toxic effects. The halogenated derivatives occupy a unique position in this spectrum, where the electronic effects of halogen substitution can modulate both the reactivity and stability characteristics.

The investigation of structure-activity relationships among halogenated cyanoacrylic acid derivatives has implications for the design of new compounds with enhanced properties. The strategic placement of multiple halogens, as exemplified by this compound, represents an approach to fine-tuning molecular properties through complementary electronic effects. The electron-withdrawing nature of both bromine and fluorine substituents can enhance the electrophilic character of the cyanoacrylic acid moiety, potentially improving reactivity in polymerization reactions and increasing binding affinity in biological systems.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO2/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPRXIRNOINHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742667
Record name 3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099670-06-0
Record name 3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of the Phenyl Ring

The starting material is typically a phenyl derivative that undergoes selective bromination and fluorination to install the 4-bromo and 2-fluoro substituents. This step requires careful control of reaction conditions to achieve regioselectivity and avoid over-halogenation.

  • Bromination : Usually performed using bromine or N-bromosuccinimide (NBS) under mild conditions.
  • Fluorination : Achieved via electrophilic fluorination reagents or through nucleophilic aromatic substitution if a suitable leaving group is present.

Knoevenagel Condensation for Propenoic Acid Backbone Formation

The key step to construct the propenoic acid skeleton involves a Knoevenagel condensation between the halogenated aromatic aldehyde and a cyanoacetic acid derivative.

  • Reagents : Cyanoacetic acid or its esters.
  • Catalysts/Base : Piperidine or other mild bases.
  • Solvents : Mixtures of toluene and acetonitrile have been used to improve reaction efficiency and minimize degradation of sensitive intermediates.
  • Conditions : Controlled temperature (often 70 °C) and reaction time to optimize yield and prevent side reactions.

This condensation yields the (2E)-configured α,β-unsaturated cyano acid with the substituted phenyl ring.

Hydrolysis of Nitrile Group (If Needed)

In some synthetic routes, the nitrile group may be introduced as a precursor (e.g., acrylonitrile derivatives) and subsequently hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Hydrolysis Conditions : Acidic hydrolysis with mineral acids or alkaline hydrolysis with hydroxides.
  • Temperature : Elevated temperatures to accelerate hydrolysis.
  • Purification : Acidification to precipitate the carboxylic acid, followed by filtration.

Industrial Scale Considerations

Industrial synthesis mirrors the laboratory methods but incorporates:

  • Use of catalysts to improve reaction rates and selectivity.
  • Optimization of solvent systems to minimize waste and enhance recovery.
  • Continuous flow or batch reactors designed for scale-up.
  • Stringent purification protocols to ensure high purity suitable for research or commercial use.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield Range (%) Notes
Bromination Br2 or NBS Dichloromethane (DCM) 0–25 °C 70–85 Regioselective bromination
Fluorination Electrophilic fluorinating agents Acetonitrile Room temp 60–80 Controlled to avoid polyfluorination
Knoevenagel Condensation Cyanoacetic acid, piperidine (stoichiometric) Toluene/acetonitrile 60–80 °C 37–62 Stoichiometric base to minimize degradation
Nitrile Hydrolysis (if applied) Acid or base hydrolysis Water/organic mix 80–100 °C 75–90 Careful pH control for selectivity

Research Findings and Optimization Notes

  • Solvent Effects : Use of a toluene and acetonitrile mixture during Knoevenagel condensation enhances product stability and yield compared to traditional acetic acid-containing solvents, which may degrade sensitive intermediates.

  • Base Usage : Employing a stoichiometric amount of piperidine instead of excess ammonium acetate or acetic acid reduces side reactions and facilitates easier purification.

  • Reaction Monitoring : Stopping the condensation reaction before complete conversion prevents product degradation and allows recovery of the desired compound in higher purity and yield.

  • Catalyst Systems : For halogenation and cross-coupling steps, palladium-based catalysts with phosphine ligands have been reported to improve coupling efficiency when preparing intermediates related to this compound.

Summary Table of Preparation Route

Synthetic Step Description Key Reagents/Conditions Outcome
Halogenation Introduction of Br and F on phenyl ring Br2/NBS, electrophilic fluorination 4-Bromo-2-fluorophenyl intermediate
Knoevenagel Condensation Formation of α,β-unsaturated cyano acid Cyanoacetic acid, piperidine, toluene/acetonitrile (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid
Hydrolysis (optional) Conversion of nitrile to carboxylic acid Acid/base hydrolysis Carboxylic acid derivative
Purification and Isolation Chromatography, crystallization Silica gel, solvent systems Pure target compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or amides.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions due to its functional groups.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Biological Probes: It can be used as a probe to study biological systems due to its reactive functional groups.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Thiophene-Based Analog

The compound (2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one (, 3f) replaces the cyanoacrylic acid group with a ketone and a 5-chlorothiophene moiety. Key differences include:

  • Solubility and Reactivity: The ketone and thiophene groups reduce polarity compared to the cyanoacrylic acid, likely lowering aqueous solubility.
  • Synthetic Yield : 3f was synthesized in 62% yield, suggesting moderate efficiency in its preparation .
  • Thermal Stability: Melting point (133–134°C) is lower than typical cyanoacrylic acids, which often exceed 150°C due to strong hydrogen bonding .
(b) Furan-Based Analog

(E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic acid () introduces a furan ring instead of the direct phenyl linkage. This structural variation is significant for applications in dye-sensitized solar cells or fluorescent probes .

(c) Cyclopropane-Carboxylic Acid Derivative

1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS [872422-15-6], ) replaces the α,β-unsaturated system with a cyclopropane ring. The rigid cyclopropane group could impose steric constraints, affecting binding affinity in drug design. However, the absence of a conjugated system reduces photochemical reactivity compared to the target compound .

Physical and Spectral Properties

Compound Name Functional Groups Molecular Formula Melting Point (°C) Key Spectral Data (LCMS)
Target Compound (CAS [1099670-06-0]) Cyanoacrylic acid, Br, F C₁₁H₆BrFNO₂ Not reported Not available
Thiophene analog (3f , ) Ketone, thiophene, Br, F, Cl C₁₄H₈BrClFOS 133–134 m/z = 346 (M⁺+1)
Furan analog () Cyanoacrylic acid, furan, Br, F C₁₅H₈BrFNO₃ Not reported Not available

Notes:

  • The target compound’s absence of reported melting point or spectral data limits direct comparison. However, cyanoacrylic acids generally exhibit higher melting points than ketones due to intermolecular hydrogen bonding .
  • The thiophene analog’s LCMS (m/z = 346) aligns with its molecular weight (345.6 g/mol), confirming synthesis accuracy .

Hydrogen Bonding and Crystal Packing

The carboxylic acid group in the target compound facilitates strong hydrogen-bonded dimers, a feature critical for crystal engineering . In contrast:

  • The thiophene analog (3f ) lacks a carboxylic acid, relying on weaker C–H···O or halogen bonds for crystal packing, as evidenced by its CCDC entry (948856) .
  • The cyclopropane-carboxylic acid derivative may form similar dimers but with altered geometry due to steric effects from the cyclopropane ring .

Biological Activity

(2E)-3-(4-Bromo-2-fluorophenyl)-2-cyanoprop-2-enoic acid, with the CAS number 1099670-06-0, is an organic compound notable for its unique structure that includes a bromo and fluoro substituent on a phenyl ring, as well as a cyano and carboxylic acid group on a propenoic acid backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrFNO2, with a molecular weight of 270.055 g/mol. The presence of halogen atoms (bromo and fluoro) is significant as these modifications can alter the compound's pharmacokinetic properties, enhancing its biological activity.

PropertyValue
Molecular FormulaC10H5BrFNO2
Molecular Weight270.055 g/mol
CAS Number1099670-06-0
Purity≥ 95%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Its mechanism involves:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.
  • Reactive Oxygen Species (ROS) Production : Similar compounds have been shown to induce ROS production, leading to apoptosis in cancer cells .

Antitumor Activity

Recent studies have focused on the antitumor efficacy of halogenated compounds like this compound. In vitro assays have demonstrated that derivatives of this compound exhibit enhanced cytotoxicity against various cancer cell lines, including colorectal cancer cells. The presence of fluorine has been shown to improve the compound's potency and selectivity against tumor cells compared to non-tumorigenic cells .

Case Studies

  • Colorectal Cancer : A study highlighted that compounds similar to this compound significantly inhibited colony formation and migration of colorectal cancer cells, suggesting a potential role in therapeutic strategies against CRC .
  • Type III Secretion System Inhibitors : Research has indicated that compounds with similar structural motifs can inhibit bacterial secretion systems, which are critical for pathogenicity in various bacteria. This suggests potential applications in antimicrobial therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.